Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
説明
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS: 883231-23-0) is a brominated pyrimidine derivative featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group. This compound is synthesized via nucleophilic substitution reactions, as detailed in and , where tert-butyl piperazine-1-carboxylate reacts with 5-bromo-2-chloropyrimidine under basic conditions. The synthesis achieves a high yield of 92% after purification by column chromatography . Its structure is confirmed by LCMS and $^1$H NMR spectroscopy . The bromine atom at the 5-position of the pyrimidine ring enables further functionalization, such as cross-coupling or substitution reactions, making it a versatile intermediate in medicinal chemistry and drug discovery .
特性
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBGXCNXOKVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620006 | |
| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374930-88-8 | |
| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary targets of “Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate” are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. Understanding the pathways this compound affects would provide insights into its potential therapeutic applications and side effects.
生物活性
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 374930-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and pharmacological properties.
- Molecular Formula : C13H19BrN4O2
- Molecular Weight : 343.22 g/mol
- Structure : The compound features a piperazine ring substituted with a bromopyrimidine moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyrimidine derivatives with tert-butyl piperazine carboxylate under specific conditions, often utilizing solvents like THF (tetrahydrofuran) and reagents such as n-BuLi (n-butyllithium) for deprotonation steps. A typical reaction scheme is outlined below:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | This compound | Anhydrous THF, -78°C | 46% |
Antiparasitic Activity
Recent studies have highlighted the compound's activity against various protozoan parasites. For instance, it has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The following table summarizes findings from relevant studies:
| Compound | Target | EC50 (μM) | Remarks |
|---|---|---|---|
| This compound | T. brucei | <0.03 | Highly potent |
| Lapatinib-derived analogs | T. brucei | 0.43 | Less potent than the target compound |
The compound demonstrated significant antiparasitic activity, suggesting that the bromopyrimidine moiety enhances interaction with biological targets in the parasite.
The mechanism by which this compound exerts its biological effects may involve the formation of reactive metabolites that covalently bind to essential macromolecules in the parasite, disrupting their function and leading to cell death. This is similar to mechanisms observed in other nitro-containing compounds, which generate free radicals upon reduction.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution profiles. However, detailed studies on this specific compound regarding its metabolism and clearance rates are still limited.
Safety Profile
Material Safety Data Sheets (MSDS) indicate that while the compound has not been extensively characterized for toxicity, it should be handled with care due to potential hazardous properties associated with brominated compounds.
Case Studies and Research Findings
A notable study published in Medicinal Chemistry explored various analogs of piperazine derivatives, including this compound, focusing on improving solubility and potency against T. brucei. The study found that modifications to the piperazine ring could significantly alter biological activity and pharmacokinetic properties.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is usually conducted under controlled conditions using bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Key Chemical Properties
- Molecular Formula : C13H19BrN4O2
- Molecular Weight : 329.22 g/mol
- Boiling Point : Not specified
- Purity : ≥98%
Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility.
- Oxidation and Reduction Reactions : The compound can be modified to yield derivatives with different properties.
- Hydrolysis : The ester group can be hydrolyzed to produce corresponding carboxylic acids.
Biology
Research indicates that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biological targets, which may include enzymes or receptors involved in disease pathways. The bromopyrimidine moiety is particularly noted for its ability to interact with nucleophilic sites in biological molecules, potentially modulating their activity.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Research focuses on its efficacy in treating diseases where modulation of specific biological pathways is beneficial. For instance, compounds derived from this structure have shown promise in targeting neurological disorders and certain cancers .
Case Studies
類似化合物との比較
Comparison with Structurally Similar Compounds
N-Boc-2-Amino-5-bromopyrimidine (Similarity: 0.78)
Structural Differences: Unlike the target compound, this analog replaces the piperazine moiety with a primary amine group linked to the Boc-protected aminoethyl chain. Synthesis: Prepared via a similar nucleophilic substitution pathway but starting from 5-bromo-2-chloropyrimidine and Boc-protected ethylenediamine derivatives (e.g., compound 3a in ), yielding 72% . Reactivity: The primary amine group facilitates conjugation reactions (e.g., amide bond formation), whereas the piperazine ring in the target compound offers secondary amine reactivity for further alkylation or acylation .
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (Similarity: 0.69)
Structural Differences : The bromine atom is absent, and the pyrimidine ring is attached at the 4-position instead of the 2-position.
Synthesis : Synthesized via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) between tert-butyl piperazine-1-carboxylate and 4-chloropyrimidine .
Applications : Lacks the bromine atom, limiting its utility in Suzuki-Miyaura couplings. However, the 4-pyrimidinyl group may enhance π-stacking interactions in kinase inhibitors .
tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (Similarity: 0.68)
Structural Differences: The piperazine ring is replaced by a methylene-linked carbamate group. Synthesis: Derived from Boc-protected methylamine reacting with 5-bromo-2-chloropyrimidine .
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (Similarity: 0.67)
Structural Differences: Substitutes the pyrimidine ring with a pyridine ring. Synthesis: Prepared via analogous methods using 2,5-dibromopyridine and tert-butyl piperazine-1-carboxylate .
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (Similarity: 0.66)
Structural Differences: Replaces the piperazine ring with a pyrrolidine ring connected via an ether linkage. Synthesis: Formed through Mitsunobu or nucleophilic substitution reactions between Boc-protected pyrrolidin-3-ol and 5-bromo-2-chloropyrimidine . Applications: The ether linkage may enhance metabolic stability compared to secondary amines in piperazine derivatives .
Comparative Data Table
Key Research Findings
- Reactivity : The target compound’s bromine atom enables efficient cross-coupling reactions (e.g., with thiols to form 3r in ) and Suzuki-Miyaura couplings, as demonstrated in .
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility, but the Boc group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
- Biological Activity : Analogs like tert-butyl 4-(5-(N-methoxy-N-methylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate () highlight the role of carbamate groups in improving pharmacokinetic properties .
準備方法
Two-Step Halogen Exchange Protocol
A robust two-step approach involves initial preparation of 2-chloro-5-bromopyrimidine, followed by displacement with tert-butyl piperazine-1-carboxylate. As demonstrated in analogous systems, 2-fluoro-5-iodopyridine reacts with tert-butyl piperazine-1-carboxylate in dimethylformamide (DMF) at 110°C under inert atmosphere, achieving 79% yield via potassium carbonate-mediated SNAr. Adapting this to pyrimidines requires careful temperature control (90–110°C) and extended reaction times (12–24 h) due to reduced ring reactivity compared to pyridines.
Key Reaction Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 90–110°C | <100°C: <50% yield |
| Base | K2CO3 (2.5 equiv) | Lower bases (e.g., Et3N) reduce efficiency |
| Solvent | DMF or NMP | Polar aprotic solvents essential |
| Reaction Time | 12–24 h | <12 h: incomplete conversion |
Microwave-Assisted SNAr
Microwave irradiation significantly accelerates SNAr reactions while improving yields. A protocol adapted from tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate synthesis achieved 84% yield in 15 minutes using aqueous K2CO3 at 150°C. For bromopyrimidines, preliminary data suggest comparable efficiency (70–75% yield) when using 2-bromo-5-nitropyrimidine precursors under similar conditions.
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper-mediated cross-coupling reactions offer complementary routes, particularly for introducing bromine post piperazine installation.
Suzuki-Miyaura Borylation Followed by Halogenation
Industrial-scale processes often employ sequential borylation and halogenation. For example, tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate undergoes bromination with CuBr2 in acetic acid, achieving 72% yield. Applied to pyrimidines, this method requires:
-
Borylation: Miyaura borylation of 2-chloropyrimidine using Pd(dppf)Cl2 catalyst (3 mol%), bis(pinacolato)diboron (1.2 equiv), and KOAc (3 equiv) in dioxane (80°C, 12 h).
-
Bromination: Treatment with NBS (1.1 equiv) in THF/H2O (0°C to rt, 2 h).
Advantages:
-
Avoids handling unstable bromopyrimidine intermediates
-
Enables late-stage functionalization (up to 85% yield reported in patent literature)
Solid-Phase Synthesis for High-Throughput Production
Solid-supported methodologies enhance purity and scalability. A representative protocol involves:
-
Resin Functionalization: Wang resin loaded with Fmoc-piperazine (0.8 mmol/g loading).
-
Boc Protection: Di-tert-butyl dicarbonate (2 equiv), DMAP (0.1 equiv) in DCM (2 h, rt).
-
Pyrimidine Coupling: 5-Bromo-2-chloropyrimidine (3 equiv), DIPEA (6 equiv) in DMF (16 h, 50°C).
-
Cleavage: TFA/DCM (1:1 v/v, 2 h) yields target compound with >95% purity (HPLC).
Performance Metrics:
| Cycle Step | Duration | Yield | Purity |
|---|---|---|---|
| Resin Loading | 4 h | 92% | 98% |
| Boc Protection | 2 h | 99% | >99% |
| Pyrimidine Coupling | 16 h | 88% | 95% |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Conventional SNAr | 70–79% | 90–95% | Pilot-scale | $$ |
| Microwave SNAr | 75–84% | 92–97% | Lab-scale | $ |
| Cross-Coupling | 65–72% | 85–90% | Industrial | $$$ |
| Solid-Phase | 85–88% | >95% | HTP | $$$$ |
Key Observations:
-
Microwave SNAr provides optimal balance of speed and yield for research-scale synthesis
-
Cross-coupling routes incur higher costs due to precious metal catalysts but enable divergent synthesis
-
Solid-phase methods, while expensive, reduce purification needs in combinatorial chemistry
Industrial-Scale Optimization Strategies
Pharmaceutical manufacturers employ several yield-enhancing techniques:
Solvent Recycling in SNAr Reactions
DMF recovery via vacuum distillation (80°C, 15 mbar) achieves 85–90% solvent reuse, reducing production costs by 40% in continuous flow systems.
Catalytic System Engineering
Immobilized palladium catalysts (e.g., Pd@SiO2) in cross-coupling reactions enable:
-
15× reuse without significant activity loss
-
Residual Pd <5 ppm (meets ICH Q3D guidelines)
Crystallization-Enhanced Purification
Anti-solvent crystallization using n-heptane/ethyl acetate (4:1 v/v) yields 99.5% pure product in one crystallization step (ΔT = −20°C cooling rate).
Mechanistic Considerations and Side-Reaction Mitigation
Competing Elimination Pathways in SNAr
At temperatures >110°C, dehydrohalogenation generates pyrimidinone byproducts (3–8% yield). Mitigation strategies include:
-
Strict temperature control (±2°C)
-
Use of Hünig's base (DIEA) to scavenge HX
Palladium Black Formation in Cross-Coupling
Excessive Pd aggregation reduces catalytic efficiency. Recent advances utilize:
-
Substoichiometric PPh3 (0.5 equiv) as stabilizing ligand
-
CO atmosphere (1 bar) to inhibit Pd(0) aggregation
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution between 5-bromo-2-chloropyrimidine and tert-butyl piperazine-1-carboxylate. Key variables affecting yield include:
- Solvent : 1,4-dioxane (yields up to 88.7%), acetonitrile (87.7%), or DMF (84.5%) .
- Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA), with K₂CO₃ generally providing higher yields due to stronger deprotonation .
- Temperature : Optimal yields (≥84%) occur at 80–110°C, with prolonged heating (12–14 hours) improving reaction completion .
- Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 20:1 to 4:1) is standard .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz) shows distinct signals for the pyrimidine protons (δ 8.29–8.49 ppm) and tert-butyl group (δ 1.40–1.48 ppm) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : ESI+ mode confirms molecular weight (m/z 343.1 [M+H]⁺) and purity (>99% in some cases) .
- X-ray Crystallography : Used to resolve crystal structures of analogous compounds (e.g., monoclinic P21/n space group for derivatives), employing SHELX programs for refinement .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Silica Gel Chromatography : Most protocols use gradients of petroleum ether/ethyl acetate (8:1 to 4:1) for high recovery (70–92%) .
- Precipitation : Cooling reaction mixtures in water or diethyl ether induces crystallization, particularly in DMF-based syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (76–88.7%) under varying conditions?
Yield discrepancies arise from:
- Reagent Ratios : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 eq) improves conversion .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity but may require longer reaction times to avoid side products .
- Catalyst Efficiency : Microwave-assisted synthesis (e.g., 3 hours at 100°C) can achieve >90% yield, as seen in analogous Suzuki couplings .
- Workup Protocols : Incomplete extraction or residual solvents (e.g., DMF) may reduce isolated yields; rigorous washing with brine is advised .
Q. What methodologies enable functionalization of the bromopyrimidine moiety for target-oriented synthesis?
- Cross-Coupling Reactions : The bromine atom serves as a handle for Suzuki-Miyaura couplings (e.g., with boronic acids) or Buchwald-Hartwig aminations .
- Thioetherification : Photoredox/nickel dual catalysis introduces thiol groups (e.g., 3-mercaptohexan-1-ol) with 69% yield .
- Boc Deprotection : Hydrolysis with HCl/dioxane generates the free piperazine intermediate for further derivatization .
Q. How do physicochemical properties (e.g., logP, solubility) influence this compound’s application in biological assays?
- Lipophilicity : Consensus logP = 1.9 suggests moderate membrane permeability, supported by high BBB permeation (Yes) .
- Aqueous Solubility : Low solubility (0.22–0.47 mg/mL) may limit bioavailability; formulation strategies (e.g., PEGylation or salt formation) are recommended .
- CYP Inhibition : CYP1A2 and CYP2C19 inhibition risks drug-drug interactions; structural modifications (e.g., fluorine substitution) could mitigate this .
Q. What crystallographic challenges are associated with this compound, and how can SHELX programs address them?
- Twinned Data : High-resolution data (e.g., <1.0 Å) and SHELXL’s twin refinement tools resolve overlapping reflections in monoclinic/triclinic systems .
- Disorder Modeling : The tert-butyl group often exhibits rotational disorder; PART instructions in SHELXL refine occupancy factors .
- Hydrogen Bonding : SHELXPRO analyzes intermolecular interactions (e.g., N–H···O bonds) to validate packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
